3-iso-Propylphenylmagnesium bromide
Overview
Description
3-iso-Propylphenylmagnesium bromide is a chemical compound with the molecular formula C9H11BrMg . It is typically found as a 0.50 M solution in tetrahydrofuran (THF) .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring with an isopropyl group attached, and a magnesium atom that is bonded to both the phenyl ring and a bromine atom .Chemical Reactions Analysis
Grignard reagents like this compound are highly reactive and can participate in a variety of chemical reactions. They are often used in organic synthesis for the formation of carbon-carbon bonds . For example, they can react with electrophiles such as carbonyl compounds to form alcohols . They can also participate in cross-coupling reactions with aryl halides .Mechanism of Action
Safety and Hazards
Future Directions
The use of Grignard reagents like 3-iso-Propylphenylmagnesium bromide in organic synthesis continues to be an area of active research. They are valuable tools for the formation of carbon-carbon bonds, which is a key step in the synthesis of many complex organic molecules . Future research may focus on developing new reactions involving Grignard reagents, improving the efficiency and selectivity of existing reactions, and exploring their use in the synthesis of new materials and pharmaceuticals .
Properties
IUPAC Name |
magnesium;propan-2-ylbenzene;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Mg/c1-8(2)9-6-4-3-5-7-9;;/h3-4,6-8H,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRMMJDEODNSCW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C[C-]=C1.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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